Orcinol glucoside is a natural product found in Helichrysum arenarium, Curculigo orchioides, and Molineria capitulata with data available.

Orcinol glucoside

CAS No.:

Cat. No.: VC13355430

Molecular Formula: C13H18O7

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O7 |

|---|---|

| Molecular Weight | 286.28 g/mol |

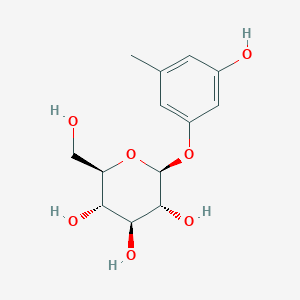

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |

| Standard InChI Key | YTXIGTCAQNODGD-UJPOAAIJSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

| Canonical SMILES | CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Introduction

Chemical Structure and Natural Sources

Orcinol glucoside (C₁₃H₁₈O₇) is a β-D-glucopyranoside derivative of orcinol, characterized by a hydroxylated benzene ring linked to a glucose moiety. This structure underpins its solubility in polar solvents like methanol and water, which is critical for extraction and purification . The compound is primarily sourced from Curculigo orchioides, a perennial herb distributed across tropical and subtropical regions of Asia. Geographical variations significantly influence OG content, with rhizomes from Thuy Bang, Vietnam, yielding up to 9.16 mg/g—the highest reported concentration in natural populations . Comparative studies indicate that OG levels in C. orchioides are 3–4 times higher than those observed in Chinese populations, highlighting the role of environmental factors in secondary metabolite accumulation .

Pharmacological Properties and Mechanisms of Action

Antioxidant and Antiosteoporotic Effects

OG mitigates oxidative stress by activating the Nrf2/Keap1 signaling pathway, which enhances the expression of antioxidant enzymes such as catalase and superoxide dismutase. In senile osteoporotic (SAMP6) mice, OG administration (20 mg/kg/day for 8 weeks) reduced reactive oxygen species (ROS) levels in bone tissue by 42% and restored trabecular bone density to 89% of control levels . Mechanistically, OG suppresses osteoclast autophagy via mTOR/p70S6K phosphorylation, reducing bone resorption activity by 67% in RAW264.7-derived osteoclasts .

Antidepressant Activity

Analytical Quantification and Extraction Optimization

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC with UV detection (220 nm) using an InertSustain C18 column (250 × 4.6 mm, 5 µm) and isocratic elution (ACN:H₂O, 10:90 v/v) provides optimal OG separation, with a retention time of 20.3 ± 0.2 minutes . Validation studies demonstrate linearity (R² = 0.99995) across 0.1–100 µg/mL and recovery rates of 98.2–101.4% .

Solvent and Extraction Method Efficacy

Soxhlet extraction with 100% methanol for 2 hours yields the highest OG content (9.16 mg/g), outperforming 70% methanol (6.24 mg/g) and 16% methanol (3.81 mg/g) (Table 1) . Ultrasonication and maceration methods result in 22–35% lower yields due to incomplete cell wall disruption .

Table 1: Effect of Extraction Parameters on Orcinol Glucoside Yield

| Treatment | Solvent | Method | Yield (mg/g) |

|---|---|---|---|

| CT-1 | 100% MeOH | Soxhlet | 9.16 ± 0.02 |

| CT-2 | 70% MeOH | Soxhlet | 6.24 ± 0.01 |

| CT-3 | 16% MeOH | Soxhlet | 3.81 ± 0.03 |

Biosynthesis and Industrial Production

Metabolic Engineering in Yarrowia lipolytica

Heterologous expression of C. orchioides orcinol synthase (CorcORS1) and UDP-glycosyltransferase (CorcUGT31) in Y. lipolytica enables de novo OG biosynthesis . Strain optimization via:

-

Multicopy integration: Increasing CorcORS1 and CorcUGT31 copy numbers elevated titers from 0.4 g/L to 1.15 g/L .

-

Fermentation optimization: Fed-batch cultivation with pH-stat control (pH 6.0) and 40% dissolved oxygen achieved 43.46 g/L OG—6,400-fold higher than plant-derived yields .

Table 2: Comparative OG Production Across Systems

| Source | Yield | Cost (USD/g) |

|---|---|---|

| C. orchioides rhizome | 0.0067 g/L | 1,240 |

| Y. lipolytica | 43.46 g/L | 18.5 |

Economic and Sustainability Implications

Microbial production reduces land use by 98% and carbon emissions by 74% compared to traditional cultivation, positioning OG as a scalable therapeutic agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume